1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide
Description
1-[(6-Chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide is a sulfur-containing pyridine derivative characterized by a sulfanyl (-S-) bridge linking the 6-chloropyridin-3-yl group to the N,N-dimethylformamide (DMF) moiety.
Properties
IUPAC Name |
S-(6-chloropyridin-3-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-11(2)8(12)13-6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPYJHRTJGXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 6-chloropyridine-3-thiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Substituents/Functional Groups | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| 1-[(6-Chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide | 6-chloropyridin-3-yl, sulfanyl, N,N-dimethylformamide | C₈H₁₀ClN₂OS | 218.69 (theoretical) |
| Acetamiprid | 6-chloropyridin-3-yl, cyanoimine, methyl group | C₁₀H₁₁ClN₄ | 222.67 |
| Thiacloprid | 6-chloropyridin-3-yl, thiazolidin-2-ylidene, cyano | C₁₀H₉ClN₄S | 255.72 |
| 6-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}-N,N-dimethylpyridine-3-carboxamide | Adamantyl, sulfanyl, dimethylamide | C₂₀H₂₅N₂O₂S | 369.50 |
| N′-[(6-Chloropyridin-3-yl)methyl]-N-methyl acetamide (Acetamiprid metabolite) | 6-chloropyridin-3-yl, acetamide, methyl | C₉H₁₀ClN₂O | 194.5 |
Key Observations :
- The target compound’s dimethylformamide group enhances polarity compared to neonicotinoids like acetamiprid, which may improve solubility in polar solvents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Water Solubility (g/L) | Melting Point (°C) | Vapor Pressure (mPa) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| Acetamiprid | 4.25 (25°C) | 98.9 | 5.81 (25°C) |
| Thiacloprid | 0.19 (20°C) | 136.0 | 7.99 × 10⁻⁷ (20°C) |
| Imidacloprid | 0.61 (20°C) | 144 | 4 × 10⁻⁷ (20°C) |
Inferences :
- The dimethylformamide group in the target compound likely increases water solubility compared to thiacloprid (0.19 g/L) due to its polar nature, akin to acetamiprid (4.25 g/L) .
- Lower vapor pressure in thiacloprid and imidacloprid correlates with their higher molecular weights and reduced volatility, a trend expected to extend to the target compound .
Biological Activity
1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound incorporates a pyridine moiety, which is often associated with various biological effects, including antimicrobial and antifungal properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorinated pyridine ring, a sulfanyl group, and a dimethylformamide moiety, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its antifungal, antibacterial, and hepatotoxic properties. Below is a summary of key findings from the literature.
Antifungal Activity
Research indicates that compounds containing similar structural features exhibit significant antifungal activity. For instance, studies involving pyridine derivatives have shown promising results against various fungal strains:
- Inhibition Rates : Compounds with similar structures demonstrated inhibition rates against Gibberella zeae, Fusarium oxysporum, and Chlamydomonas mandshurica ranging from 40% to 60% compared to standard antifungal agents like hymexazol .
- Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .
Toxicological Profile
The safety profile of N,N-dimethylformamide (DMF), a component of the compound , has been extensively studied:
- Hepatotoxicity : High levels of DMF exposure can lead to acute hepatic failure. A case study reported a patient developing severe liver dysfunction following significant DMF exposure via inhalation and skin contact. The patient required intensive treatment but recovered after appropriate medical intervention .
- Chronic Exposure Risks : Chronic exposure to DMF has been linked to liver damage and gastrointestinal disturbances in occupational settings. The Environmental Protection Agency (EPA) has established reference concentrations for DMF based on observed health effects in humans .
Case Studies
- Acute Hepatic Failure Case : A documented case highlighted severe liver damage in a patient exposed to elevated DMF levels. The treatment included supportive care and pharmacological agents aimed at liver protection. Recovery was noted after approximately two months .
- Antifungal Efficacy Study : A study on related pyridine compounds demonstrated that several derivatives showed antifungal activity comparable to established treatments, indicating that structural modifications could enhance efficacy without increasing toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-chloro-3-mercaptopyridine and N,N-dimethylformamide (DMF) derivatives under inert conditions. Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients. Post-synthesis, purity is confirmed by HPLC (>98%) and melting point consistency. NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify the dimethylamino group (δ ~2.8–3.1 ppm) and aromatic protons from the 6-chloropyridinyl moiety (δ ~7.5–8.5 ppm).
- FT-IR : Confirm the thioether (C-S) stretch (~650–700 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
Q. How does the 6-chloropyridinyl substituent influence solubility and stability?
- Methodological Answer : The chloro group enhances lipophilicity, reducing aqueous solubility (predicted logP ~1.8 via ACD/Labs Percepta). Stability studies in DMSO (1 mM, 25°C) show <5% degradation over 48 hours. Use polar aprotic solvents (e.g., DMF) for long-term storage at –20°C .
Q. What computational tools predict physicochemical properties of this compound?
- Methodological Answer : ACD/Labs Percepta Platform predicts logP, pKa, and solubility. Density Functional Theory (DFT) models (e.g., Gaussian 09) optimize geometry and electronic properties. Validation against experimental data (e.g., UV-Vis λmax) is critical .
Advanced Research Questions
Q. How can contradictions between experimental and predicted solubility data be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and crystal packing effects. Use Hansen Solubility Parameters (HSPs) to refine predictions. Experimentally, employ the shake-flask method with UV/Vis quantification. For example, observed solubility in ethanol (12.3 mg/mL) vs. predicted (9.8 mg/mL) suggests solvent-specific interactions .
Q. What mechanistic insights exist for oxidation of the sulfanyl group in this compound?
- Methodological Answer : The sulfanyl group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using m-CPBA or H₂O₂. Monitor reaction progress via TLC (Rf shift) and ¹H NMR (disappearance of δ ~3.5 ppm –SH proton). Kinetic studies show pseudo-first-order dependence on oxidant concentration .
Q. How can derivatives of this compound be designed for agrochemical applications?
- Methodological Answer : Introduce bioisosteres (e.g., replacing Cl with CF₃) or modifying the dimethylamino group to enhance pesticidal activity. Screen derivatives against insect GABA receptors using radioligand binding assays. For example, pyridinyl analogs showed IC₅₀ values <10 μM in aphid bioassays .
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer : Slow evaporation from acetonitrile/water (9:1) yields single crystals. Resolve disorder in the dimethylamino group using SHELXL refinement. Compare experimental bond lengths (C–S: ~1.81 Å) with DFT-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
